molecular formula C18H21ClN2O B5884618 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine

Cat. No. B5884618
M. Wt: 316.8 g/mol
InChI Key: RHTVLVXDZUFGCM-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine, also known as Trazodone, is a psychoactive drug that is commonly prescribed for the treatment of depression, anxiety, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been widely used in clinical practice due to its effectiveness and low incidence of side effects.

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine works by blocking the reuptake of serotonin and antagonizing the 5-HT2A and alpha-1 adrenergic receptors. This leads to an increase in the concentration of serotonin in the brain, which is associated with improved mood and reduced anxiety. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine also has sedative effects due to its antagonism of the histamine H1 receptor.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has also been shown to reduce inflammation and oxidative stress, which are associated with a number of psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has several advantages for lab experiments. It has a low incidence of side effects and is well-tolerated by most patients. It also has a relatively long half-life, which allows for once-daily dosing. However, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has several limitations for lab experiments. It has a narrow therapeutic window and can cause significant sedation at high doses. It also has a number of drug interactions, which can complicate its use in clinical practice.

Future Directions

There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine. One area of interest is its potential use in the treatment of bipolar disorder and PTSD. Another area of interest is its mechanism of action, particularly its effects on BDNF and inflammation. Additionally, there is a need for further research on the optimal dosing and duration of treatment with 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine.

Synthesis Methods

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine can be synthesized by the reaction of 3-(4-chlorophenoxy)benzaldehyde with 4-methylpiperazine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine hydrochloride, which can be further purified by recrystallization.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and insomnia. It has been shown to be effective in improving sleep quality, reducing anxiety symptoms, and alleviating depressive symptoms. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-20-9-11-21(12-10-20)14-15-3-2-4-18(13-15)22-17-7-5-16(19)6-8-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTVLVXDZUFGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenoxy)benzyl]-4-methylpiperazine

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